Glyceryl 1-monooctanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Antimicrobial Activity of Glyceryl 1-monooctanoate

Introduction and Chemical Profile

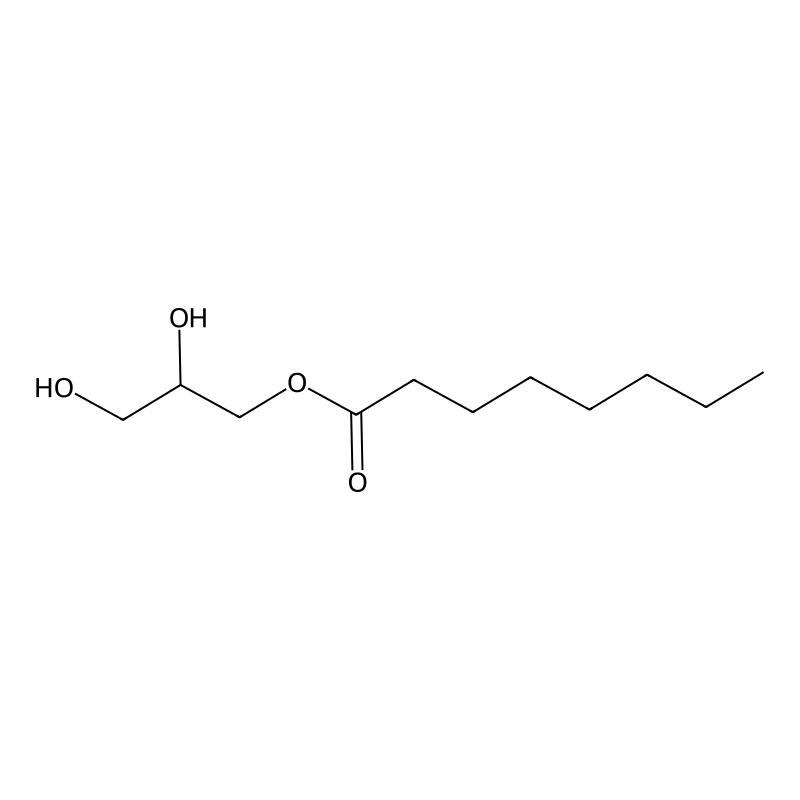

Glyceryl 1-monooctanoate (also known as this compound) is a monoglyceride derivative structurally related to glycerol monolaurate (GML) that has demonstrated broad-spectrum antimicrobial activity against pathogenic yeast, Gram-positive, and Gram-negative bacteria [1]. This compound belongs to the family of fatty acid monoesters of glycerol, which are known for their surface-active properties and antimicrobial efficacy [2] [3]. With the molecular formula C₁₁H₂₂O₄ and a molecular weight of 218.29 g/mol, this compound represents an important class of antimicrobial lipids with potential applications in pharmaceutical formulations, food preservation, and clinical therapeutics [1].

The antimicrobial activity of monoglycerides like this compound is particularly valuable in an era of increasing antibiotic resistance, as these compounds typically act through non-specific membrane disruption mechanisms that may reduce the likelihood of resistance development [4]. Research has demonstrated that bacteria such as Staphylococcus aureus do not develop resistance to related compounds like glycerol monolaurate even after year-long passage on sub-inhibitory concentrations, suggesting a valuable property profile for long-term use [4]. This technical guide comprehensively summarizes the antimicrobial activity, experimental protocols, mechanisms of action, and potential applications of this compound for researchers and drug development professionals.

Antimicrobial Activity Spectrum and Efficacy

This compound exhibits broad-spectrum activity against a diverse range of microorganisms, including pathogenic fungi, Gram-positive bacteria, and Gram-negative bacteria [1]. The minimum inhibitory concentrations (MICs) vary significantly across different microbial species, reflecting differences in cellular structure and susceptibility to monoglyceride action.

Table 1: Antimicrobial Spectrum of this compound

| Microorganism Type | Specific Species | Minimum Inhibitory Concentration (MIC) | Key Findings |

|---|---|---|---|

| Pathogenic Yeast | Candida albicans | 200 mg/L | Demonstrated significant antifungal activity against common pathogenic yeast [1]. |

| Gram-positive Bacteria | Staphylococcus aureus | Not fully quantified | Suppressed growth effectively; related monoglycerides showed bactericidal activity at 0.3 mM [2] [1]. |

| Gram-negative Bacteria | Escherichia coli, Klebsiella pneumoniae | Not fully quantified | Showed growth suppression despite inherent resistance of Gram-negative bacteria to monoglycerides [1]. |

| Saprophytic Fungi | Aspergillus niger, Penicillium roqueforti, Penicillium jensenii | ≤32.5 mg/L | Effective inhibition across various fungal species at low concentrations [1]. |

| Dermatophytes | Trichophyton mentagrophytes, Trichophyton rubrum | ≤32.5 mg/L | Demonstrated potential for treating fungal skin infections [1]. |

The antibacterial efficacy of this compound against Gram-positive bacteria is particularly notable. Research on structurally related compounds reveals that glycerol monolaurate (GML) exhibits potent bactericidal activity against Staphylococcus aureus at concentrations as low as 0.3 mM in biofilm cultures, with even greater activity against Streptococcus pyogenes (0.05 mM) [4]. This enhanced activity against streptococci compared to staphylococci may be attributed to the absence of glycerol ester hydrolase (GEH) in streptococci, an enzyme that cleaves GML into less active lauric acid and glycerol in staphylococci [4].

Table 2: Comparative Activity of this compound and Related Compounds

| Compound | Activity Against S. aureus | Activity Against S. pyogenes | Anti-biofilm Activity | Synergy with Antibiotics |

|---|---|---|---|---|

| This compound | Suppresses growth [1] | Not specifically tested | Not tested | Not tested |

| Glycerol Monolaurate (GML) | Bactericidal at 0.25-0.3 mM [2] [4] | Bactericidal at 0.05 mM [4] | Eliminates detectable viable biofilm bacteria at 0.3 mM [2] | Synergistic with gentamicin and streptomycin [2] |

| Lauric Acid | Bactericidal at 50 mM [4] | Bactericidal at 50 mM [4] | Eliminates detectable viable biofilm bacteria at 0.3 mM [2] | Synergistic with gentamicin and streptomycin [2] |

For Gram-negative bacteria, the intrinsic resistance mechanisms associated with their outer membrane structure pose a challenge for monoglyceride activity. However, this compound has demonstrated growth suppression against Escherichia coli and Klebsiella pneumoniae [1]. Research on related compounds shows that the lipopolysaccharide (LPS) layer in Gram-negative bacteria acts as a barrier to monoglyceride penetration, but this resistance can be overcome through formulation approaches including the use of cation chelators like EDTA or acidic pH conditions that disrupt the LPS structure [4].

The antifungal properties of this compound are particularly impressive, with low MIC values (≤32.5 mg/L) observed against a broad spectrum of filamentous fungi and dermatophytes [1]. This suggests potential applications not only against systemic fungal infections but also for topical treatments of superficial fungal infections and preservation of products susceptible to fungal contamination.

Experimental Protocols and Methodologies

Antimicrobial Susceptibility Testing

Standardized protocols for evaluating the antimicrobial activity of this compound follow modifications of Clinical and Laboratory Standards Institute (CLSI) guidelines [2]. For broth-based susceptibility testing:

- Prepare stock solutions of this compound in appropriate solvents such as ethanol or dimethyl sulfoxide (DMSO), with final solvent concentrations that do not affect microbial viability (typically <1%) [2] [1].

- Use logarithmic-phase microbial inocula standardized to approximately 10⁵ to 10⁶ CFU/mL in appropriate culture media such as Todd Hewitt broth for Gram-positive bacteria or Sabouraud dextrose broth for fungi [2] [4].

- Incubate samples at optimal growth temperatures (e.g., 37°C for human pathogens) for 16-24 hours with gentle agitation [2].

- Determine minimum inhibitory concentrations (MICs) as the lowest concentration showing no visible growth, and minimum bactericidal/fungicidal concentrations (MBCs/MFCs) by subculturing onto agar plates and assessing for ≥3 log reduction in CFU/mL [4].

For time-kill assays to determine bactericidal versus bacteriostatic activity:

- Expose standardized microbial inocula to varying concentrations of this compound over time (e.g., 0-24 hours) [4].

- Remove aliquots at predetermined time points, perform serial dilutions, and plate on appropriate agar media.

- Enumerate colonies after incubation and plot log₁₀ CFU/mL versus time to determine killing kinetics.

Biofilm Susceptibility Assays

Biofilm models provide more clinically relevant assessment for infections involving indwelling devices or chronic infections:

- Develop biofilms on relevant substrates such as silicone elastomer coupons, suture materials, or cellulose membranes placed in culture media [2] [4].

- Incubate substrates with microbial inocula for 24-48 hours to establish mature biofilms.

- Treat established biofilms with this compound at various concentrations for 16-24 hours.

- Assess biofilm viability through sonication followed by CFU enumeration or using metabolic assays such as XTT or resazurin reduction [2].

- Examine biofilm structure changes using scanning electron microscopy (SEM) with samples fixed in solutions containing additives like alcian blue to preserve matrix structure [2].

The following workflow diagram illustrates the key experimental procedures for assessing the antimicrobial activity of this compound:

Diagram 1: Experimental workflow for evaluating this compound antimicrobial activity, covering both planktonic and biofilm models.

Synergy Studies

To evaluate potential synergistic interactions between this compound and conventional antibiotics:

- Employ checkerboard microdilution assays with combinations of this compound and antibiotics across a range of concentrations [2].

- Calculate fractional inhibitory concentration (FIC) indices using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone).

- Interpret results where FIC index ≤0.5 indicates synergy, >0.5-1.0 indicates additive effects, >1.0-4.0 indicates indifference, and >4.0 indicates antagonism.

- For related compound GML, synergy has been demonstrated with aminoglycosides (gentamicin, streptomycin) but not with cell-wall active antibiotics (ampicillin, vancomycin) [2].

Mechanisms of Action

The antimicrobial activity of this compound and related monoglycerides involves multiple mechanisms that target microbial membranes and cellular processes:

Membrane Disruption

The primary mechanism of action for monoglycerides is disruption of microbial membranes [3] [4]. As surfactant molecules, monoglycerides incorporate into lipid bilayers, causing membrane permeability and loss of potential difference across the membrane. This membrane disruption leads to leakage of cellular contents and ultimately cell death. The interaction with membranes is nonspecific, making development of resistance less likely compared to target-specific antibiotics [4]. Research has shown that even after year-long passage of Staphylococcus aureus on sub-growth inhibitory concentrations of GML, resistance does not develop, highlighting a significant advantage of this class of antimicrobials [4].

Inhibition of Virulence Factor Production

At sub-inhibitory concentrations, related monoglycerides like GML demonstrate inhibition of exotoxin production in Gram-positive bacteria including Staphylococcus aureus and Streptococcus pyogenes [4]. This inhibition occurs through interference with bacterial signal transduction systems that regulate virulence factor expression. Specifically, GML inhibits the production of toxic shock syndrome toxin-1 (TSST-1), alpha-hemolysin, and other exoproteins through membrane-mediated effects on signal transduction [2] [4]. This anti-virulence property is particularly valuable as it may reduce pathogenicity without imposing strong selective pressure for resistance development.

Biofilm Matrix Interaction

Monoglycerides exhibit enhanced activity against biofilm-embedded bacteria compared to many conventional antibiotics. Scanning electron microscopy studies of GML-treated Staphylococcus aureus biofilms reveal that the compound alters the extracellular polymeric substance (EPS), creating a more porous matrix structure that may facilitate improved antibiotic penetration to embedded bacteria [2]. This matrix-modifying effect, combined with direct antimicrobial activity, contributes to the efficacy of monoglycerides against biofilm-associated infections.

The following diagram illustrates the multifaceted mechanisms of antimicrobial action for this compound and related monoglycerides:

Diagram 2: Multifaceted mechanisms of antimicrobial action of this compound targeting cellular structures, virulence, and biofilms.

Spectrum Modification Through Formulation

The inherent activity of monoglycerides against Gram-negative bacteria is limited due to the outer membrane barrier function of lipopolysaccharide (LPS) in these organisms [4]. However, research on GML has demonstrated that this limitation can be overcome through formulation approaches that disrupt the LPS layer. The addition of cation chelators like EDTA or creation of acidic pH conditions (pH 5.0-6.0) significantly enhances monoglyceride activity against otherwise resistant Gram-negative bacteria including Pseudomonas aeruginosa and Enterobacteriaceae [4]. This approach expands the potential applications of this compound to include a broader spectrum of pathogens.

Formulation Considerations and Applications

Delivery Systems and Solubility

This compound has limited aqueous solubility, requiring appropriate formulation strategies for optimal antimicrobial efficacy:

- Solvent systems: Stock solutions can be prepared in ethanol, chloroform, or DMSO, with working dilutions in aqueous media containing minimal amounts of these solvents that do not affect microbial viability [2] [1].

- Nonaqueous delivery vehicles: Formulation in nonaqueous vehicles such as the base used in K-Y Warming gel enhances bactericidal activity against Staphylococcus aureus compared to aqueous solutions [4].

- Nanostructured carriers: Glyceryl monooleate (GMO), a structurally related monoglyceride, has been successfully incorporated into liquid crystal nanoparticles (cubosomes) for drug delivery applications [5] [6]. These nanostructures provide high surface area and capability to solubilize both hydrophilic and hydrophobic agents, suggesting potential delivery systems for this compound.

Stability and Storage

Proper storage conditions are essential for maintaining the antimicrobial efficacy of this compound:

- Stock solutions in chloroform can be stored in the dark at room temperature, while solutions in ethanol should be stored at 4°C [2].

- Working dilutions should be prepared fresh for experiments, as stability in aqueous solutions may be limited.

- For commercial applications, lyophilized formulations with appropriate cryoprotectants may enhance long-term stability [5].

Combination Strategies

This compound shows potential for use in combination therapies:

- Synergy with antibiotics: Related compound GML demonstrates synergistic bactericidal activity with aminoglycoside antibiotics (gentamicin, streptomycin) against Staphylococcus aureus biofilms [2]. This synergy may allow for reduced antibiotic concentrations while maintaining efficacy.

- Multicomponent antimicrobial systems: The combination of monoglycerides with other natural antimicrobials such as lauric arginate or coenzyme Q₁ has shown enhanced activity in some studies [2].

- Barrier function applications: Formulations containing monoglycerides have been investigated as topical microbicides to prevent bacterial infections on skin and mucosal surfaces [4].

Conclusion and Future Perspectives

This compound represents a promising broad-spectrum antimicrobial compound with activity against diverse pathogenic fungi, Gram-positive bacteria, and some Gram-negative bacteria. Its multiple mechanisms of action, including membrane disruption, inhibition of virulence factor production, and biofilm matrix modification, make it an attractive candidate for further development, particularly in an era of increasing antibiotic resistance.

Future research directions should include:

- Comprehensive determination of MIC and MBC values against standardized panels of clinical isolates

- Detailed investigation of synergy with conventional antibiotic classes

- Development of optimized formulation strategies for specific clinical applications

- Assessment of in vivo efficacy in appropriate infection models

- Evaluation of potential applications in pharmaceutical, food preservation, and clinical settings

References

- 1. This compound | Antimicrobial [medchemexpress.com]

- 2. Antibacterial Synergy of Glycerol Monolaurate and ... [pmc.ncbi.nlm.nih.gov]

- 3. Glycerol Monolaurate Contributes to the Antimicrobial and ... [nature.com]

- 4. Glycerol Monolaurate Antibacterial Activity in Broth and ... [pmc.ncbi.nlm.nih.gov]

- 5. Design and Characterization of Glyceryl Monooleate- ... [mdpi.com]

- 6. and phytantriol-based lipid liquid crystalline nanoparticles [pmc.ncbi.nlm.nih.gov]

Quantitative Activity Profile of Glyceryl 1-monooctanoate

| Activity Type | Test Organism / System | Key Metric & Value | Experimental Context / Notes |

|---|---|---|---|

| Antifungal Activity | Candida albicans (pathogenic yeast) | MIC: 200 mg/L [1] | Minimum Inhibitory Concentration (MIC) after 30 days [1] |

| Antifungal Activity | Aspergillus niger, Penicillium spp., Trichophyton spp. | Effective suppression: 0-32.5 mg/L [1] | Concentration range showing growth suppression over 30 days [1] |

| Antibacterial Activity | Staphylococcus aureus (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative) | Effective suppression [1] | Qualitative confirmation of broad-spectrum activity; specific MIC not provided [1] |

| Immunomodulatory Activity | Human primary T cells | Significant functional suppression: 10 μg/mL [2] | Dose that potently abrogated calcium influx and cytokine production [2] |

| Cytotoxicity (T cells) | Human primary T cells | Drastic viability decrease: >50 μg/mL [2] | 24-hour treatment; lower doses (0.1-50 μg/mL) showed little to no toxicity [2] |

| Immunomodulatory Activity | Avian macrophage (HD11 cell line) | Enhanced phagocytosis: 10 μg/mL [3] | Concentration that boosted phagocytic activity without affecting cell viability [3] |

Proposed Mechanisms of Action

The biological effects of glyceryl 1-monooctanoate appear to stem from its ability to integrate into and disrupt lipid bilayers. The mechanisms can be divided into two main categories:

Antimicrobial Mechanism: Membrane Disruption

As an amphiphilic molecule (having both hydrophilic and hydrophobic parts), this compound can incorporate into microbial cell membranes. This integration is thought to disrupt the packing of membrane lipids, compromising membrane integrity and function [1]. This can lead to:

- Leakage of cellular contents

- Disruption of energy metabolism

- Ultimately, cell death

This mechanism explains its broad-spectrum activity against bacteria (both Gram-positive and Gram-negative), pathogenic yeasts like Candida albicans, and saprophytic and pathogenic fungi [1].

Immunomodulatory Mechanism: Altering Host Cell Lipid Dynamics

Research on similar monoglycerides, particularly Glycerol Monolaurate (GML), provides a strong model for how this compound might affect mammalian immune cells. The proposed mechanism involves disrupting the lipid organization in the plasma membrane, which is crucial for organizing signaling molecules [2].

The following diagram illustrates this signaling disruption pathway based on studies of GML in human T cells.

Diagram 1: Proposed immunomodulatory mechanism of glycerol monolaurate (GML) in human T cells, which serves as a model for this compound [2].

A separate study in avian macrophages showed that GML can also exert effects by suppressing the NF-κB signaling pathway, a key regulator of inflammation, and by modulating macrophage polarization towards an anti-inflammatory (M2) state [3].

Detailed Experimental Protocols

For researchers looking to validate or explore these mechanisms, here are detailed methodologies from the cited literature.

Protocol: Assessing Antimicrobial Activity

This method is adapted from studies determining the Minimum Inhibitory Concentration (MIC) against various fungi and bacteria [1].

- Test Substance Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Serially dilute this stock in the appropriate culture medium to achieve the desired concentration range (e.g., 0-32.5 mg/L for fungi, higher for yeast like Candida albicans) [1].

- Inoculum Preparation: Adjust microbial suspensions to a standardized turbidity (e.g., 0.5 McFarland standard) in broth medium.

- Inoculation and Incubation: Add the standardized inoculum to tubes or microtiter plates containing the serial dilutions of this compound.

- Incubation and Analysis:

- Incubate the plates/tubes under optimal conditions for the test microbe (e.g., 30°C for fungi) for a specified period (e.g., 30 days) [1].

- The MIC is defined as the lowest concentration that visually prevents any detectable growth.

Protocol: Evaluating T Cell Signaling Disruption (GML Model)

This protocol is derived from mechanistic studies on human primary T cells [2].

- Cell Culture and Treatment:

- Isolate human peripheral blood T cells and activate them using anti-CD3/CD28 antibodies.

- Treat cells with varying concentrations of the test compound (e.g., 0.1-50 µg/mL GML) solubilized in ethanol, using ethanol alone as a vehicle control.

- Viability Assay:

- After 24 hours of treatment, mix cell suspension with trypan blue stain.

- Count unstained (viable) and stained (non-viable) cells using a hemocytometer to calculate viability percentage.

- Calcium Influx Measurement:

- Load GML-treated and control T cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

- Stimulate cells with an anti-CD3 antibody while monitoring fluorescence intensity in real-time using a fluorometer or flow cytometer. The increase in fluorescence corresponds to calcium influx.

- Cytokine Production Analysis:

- After stimulating treated and control T cells for 18-24 hours, collect the cell culture supernatant.

- Measure the concentrations of cytokines (e.g., IL-2, IFN-γ, TNF-α) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

- Signaling Cluster Visualization (TIRF Microscopy):

- Treat T cells on plate-bound anti-CD3 antibody to activate them.

- Fix, permeabilize, and stain cells with fluorescently-labeled antibodies against key signaling proteins (e.g., phosphorylated LAT, SLP-76).

- Image the immune-stained cells using Total Internal Reflection Fluorescence (TIRF) microscopy, which visualizes events at the plasma membrane. Quantify fluorescence intensity of microclusters using image analysis software.

Research Implications and Potential Applications

The dual antimicrobial and immunomodulatory profile of this compound makes it a compelling candidate for several applications:

- Anti-infective Therapeutics: Its broad-spectrum activity could be harnessed in topical formulations to prevent or treat bacterial and fungal infections, especially where biofilms are a concern [1].

- Immunosuppressant Development: The potent, targeted suppression of T-cell function suggests potential for managing autoimmune diseases or mitigating transplant rejection, though the therapeutic window needs careful evaluation [2].

- Anti-inflammatory Agents: Its ability to modulate macrophage polarization and inhibit the NF-κB pathway indicates potential for treating inflammatory conditions [3].

Key Research Gaps and Future Directions

- Direct Evidence for 1-monooctanoate: Much of the immunomodulatory mechanism is inferred from GML studies. Direct experimentation with this compound on immune cell signaling is needed for confirmation.

- Structural-Activity Relationship (SAR): Systematic studies are required to understand how the carbon chain length (octanoate vs. laurate) influences potency and mechanism.

- In Vivo Efficacy and Toxicity: Comprehensive animal model studies are necessary to translate these mechanistic findings into potential therapeutic applications.

References

Glyceryl 1-monooctanoate HMDB0254850 human metabolome database

Core Chemical Data

This table consolidates the fundamental identifying information for the compound referenced by HMDB ID HMDB0254850.

| Property | Description |

|---|---|

| Common Name | 2,3-Dihydroxypropyl octanoate; rac-1-monooctanoylglycerol [1] |

| HMDB ID | HMDB0254850 [1] |

| Status | Detected but not Quantified in human blood [1] |

| Chemical Formula | C₁₁H₂₂O₄ [1] [2] |

| Average Molecular Weight | 218.29 g/mol [1] [2] |

| IUPAC Name | 2,3-dihydroxypropyl octanoate [1] |

| SMILES | CCCCCCCC(=O)OCC(O)CO [1] |

| InChI Key | GHBFNMLVSPCDGN-UHFFFAOYSA-N [1] |

| Description | An ester derived from glycerol and octanoic acid; belongs to the class of 1-monoacylglycerols. It is part of the human exposome (found in individuals exposed to it) [1] [2]. |

Known Biological Activities & Research Context

While direct mechanistic studies on glyceryl 1-monooctanoate were not located, research on structurally related medium-chain monoglycerides provides context for its potential biological roles.

- Antimicrobial Properties: Glyceryl monolaurate (GML), a medium-chain monoglyceride with a C12 chain, is a well-studied antimicrobial agent. It can disrupt bacterial cell membranes and inhibit the growth of various gram-positive bacteria [3].

- Immunomodulatory Potential: GML has been shown to exert immunomodulatory effects on human T-cells. It disrupts lipid dynamics in the T-cell plasma membrane, which inhibits the formation of key signaling microclusters (LAT, PLC-γ, AKT). This leads to a targeted defect in the PI3K-AKT signaling axis and calcium influx, ultimately reducing T-cell receptor-induced cytokine production [4].

- Metabolic and Health Effects: GML is reported to have several health efficacies in research models, including preventing high-fat diet-induced obesity, alleviating colitis, and modulating gut microbiota [3].

The following diagram illustrates this immunomodulatory mechanism based on research into glycerol monolaurate, which may provide a model for investigating related compounds.

Figure 1: Proposed immunomodulatory mechanism of medium-chain monoglycerides like GML on T-cell signaling, based on experimental research [4].

References

Comprehensive Technical Profile of Glyceryl Monocaprylate

This section provides the fundamental identifiers and properties of the compound.

| Property | Details |

|---|---|

| IUPAC Name | 2,3-dihydroxypropyl octanoate [1] |

| Molecular Formula | C₁₁H₂₂O₄ [1] [2] |

| Molecular Weight | 218.29 g/mol [1] [2] |

| CAS Number | 26402-26-6 (primary); 502-54-5 [1] [3] [2] |

| FDA UNII | MCF579Z59B [1] |

| Lipid Number | MG 8:0 [2] |

| Canonical SMILES | CCCCCCCC(=O)OCC(CO)O [1] |

| InChI Key | GHBFNMLVSPCDGN-UHFFFAOYSA-N [1] |

| Purity | >99% (Research Grade) [2] |

| Physical State | Liquid [2] |

| Other Names | Monocaprylin, Glycerol Monooctanoate, Glyceryl Monocaprylate, Capmul MCM-C8, Moctanin [1] [4] [2] |

Pharmaceutical Applications & History

Glyceryl Monocaprylate has a specific and well-documented history in pharmaceutical development.

- Medical Indication: It is a cholesterol solvent used as a therapeutic agent for the dissolution of retained cholesterol gallstones following cholecystectomy. It is typically administered via bile duct infusion when mechanical stone removal has been unsuccessful or is impossible [1] [4].

- Regulatory Status: Moctanin (monooctanoin) was approved by the U.S. FDA on October 29, 1985. It has since been discontinued for marketing, though it remains a compound of significant research interest [4].

- Efficacy and Safety: Clinical use has shown that complete gallstone dissolution occurs in approximately 50-75% of patients. The most common side effects are gastrointestinal, including anorexia, nausea, vomiting, diarrhea, and abdominal pain. Serious complications, though less common, can arise from drug absorption or tissue infiltration [4].

The following diagram illustrates the clinical decision pathway for its use.

Experimental Data and Supplier Information

For research purposes, here are the physical property estimates and supplier details available.

| Parameter | Value / Description |

|---|---|

| Boiling Point | 339.95 °C @ 760.00 mm Hg (est) [3] |

| Flash Point | 123.4 °C (est) [3] |

| logP (o/w) | 1.915 (est) [3] |

| Water Solubility | 1229 mg/L @ 25 °C (est) [3] |

| Documentation | Certificate of Analysis (typical for research suppliers) [2] |

| Sample Suppliers | Larodan (Research Grade), BOC Sciences, TCI America [3] [2] |

Comparison with a Common Structural Analog: Glycerol Monostearate

It is useful to contrast Glyceryl Monocaprylate with its longer-chain analog, Glycerol Monostearate (GMS), a common emulsifier.

| Feature | Glyceryl Monocaprylate (MG 8:0) | Glycerol Monostearate (GMS) (MG 18:0) |

|---|---|---|

| Chain Length | Medium-chain (C8) [1] [2] | Long-chain (C18) [5] [6] |

| Molecular Formula | C₁₁H₂₂O₄ [1] | C₂₁H₄₂O₄ [5] [6] |

| Molecular Weight | 218.29 g/mol [1] | 358.56 g/mol [5] [6] |

| Physical State | Liquid [2] | White, waxy solid [5] [7] |

| Primary Industry Use | Pharmaceutical (gallstone dissolution) [4] | Food, Cosmetics, Pharmaceuticals (emulsifier) [5] [7] |

| Main Function | Cholesterol solvent [4] | Emulsifier, thickening, anticaking, stabilizer [5] [7] |

Experimental Protocol Outline

While the search results do not contain a step-by-step methodology for gallstone dissolution experiments, the clinical use provides a framework for core experimental design.

Key Experimental Considerations:

- In-vitro Model: Experiments typically involve creating an in-vitro model using human or synthetic cholesterol gallstones immersed in a solution that mimics bile [4].

- Compound Administration: The Monooctanoin (e.g., Capmul 8210) is infused into the model system. The purity of the compound used is critical, with research-grade material often being >95% to >99% [4] [2].

- Environmental Control: The experiment must be conducted under controlled physiological conditions, typically at 37°C (body temperature), often with continuous, gentle agitation to simulate natural flow and improve contact [4].

- Monitoring: The primary metric is the reduction in gallstone mass or size over time. The process should also monitor for any changes in the solution's chemistry and the formation of any intermediate byproducts [4].

- Safety and Side Effects: Even in vitro, the experimental design should account for the known clinical side effects, such as potential tissue irritation, which informs the concentration and exposure time used in the models [4].

References

- 1. Capmul MCM-C 8 | Drug Information, Uses, Side Effects ... [pharmacompass.com]

- 2. Monooctanoin | CAS 26402-26-6 | Larodan Research Grade Lipids [larodan.com]

- 3. glyceryl caprylate glycerol monooctanoate [thegoodscentscompany.com]

- 4. API | monoctanoin [cdek.pharmacy.purdue.edu]

- 5. Glycerol monostearate [en.wikipedia.org]

- 6. CAS 31566-31-1 Glycerol monostearate [alfa-chemistry.com]

- 7. What is Glycerol Monostearate? Benefits, Uses & Side Effects [nimbasia.com]

Comprehensive Application Notes and Protocols: Glyceryl 1-Monooctanoate Hollow-Type Suppository Development for Enhanced Rectal Drug Delivery

Introduction and Rationale

Rectal drug delivery represents a valuable administration route for compounds requiring bypass of hepatic first-pass metabolism, protection from gastrointestinal degradation, or application in patients with swallowing difficulties or vomiting. The rectal environment provides relatively constant conditions with low enzymatic activity and neutral pH (7.2-7.4), favorable for drugs with poor oral absorption or stability issues in the gastrointestinal tract [1] [2]. Despite these advantages, rectal delivery faces challenges including limited absorption surface area (200-400 cm² in adults), small fluid volume (1-3 mL), and potential patient compliance issues [1] [2]. To overcome these limitations, hollow-type suppositories have been developed as an advanced delivery system that separates the drug formulation from the suppository base, allowing for improved stability, controlled release, and reduced incompatibilities [3].

Glyceryl 1-monooctanoate (also known as 1-monooctanoin, monocaprylin, CAS 502-54-5) is a monoglyceride derivative that has demonstrated significant potential as an absorption enhancer in rectal formulations. This compound exhibits dual functionality as both a permeation enhancer and a broad-spectrum antimicrobial agent, making it particularly valuable for rectal delivery systems [4] [5]. Research has confirmed that this compound significantly improves rectal absorption of poorly absorbed drugs such as gentamicin and cefazolin, with enhancement effects observed at quantities as low as 300 mg in suppository formulations [4] [6]. The compound's compatibility with various suppository bases including Witepsol H-15 and its presence in commercial lipid-based absorption enhancers (e.g., MGK) further supports its pharmaceutical utility [4] [6].

Material Characterization and Properties

Physicochemical Properties

This compound possesses specific physicochemical characteristics that determine its pharmaceutical behavior. The compound appears as a white to off-white solid with molecular weight of 218.29 g/mol and the chemical formula C₁₁H₂₂O₄ [5] [7]. It features amphiphilic properties due to its molecular structure containing both hydrophilic glycerol groups and hydrophobic octanoic acid chain, enabling surface-active behavior. The compound demonstrates good solubility in organic solvents and limited solubility in water, which contributes to its effectiveness in stabilizing oil-in-water emulsions [7].

Table 1: Physicochemical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 502-54-5 | [5] [7] |

| Molecular Formula | C₁₁H₂₂O₄ | [5] [7] |

| Molecular Weight | 218.29 g/mol | [5] [7] |

| Appearance | White to off-white solid | [5] [7] |

| Solubility in DMSO | 100 mg/mL (458.11 mM) | [5] |

| Critical Micelle Concentration | Not fully characterized | - |

Biological and Pharmaceutical Properties

The biological activity profile of this compound encompasses both antimicrobial effects and absorption enhancement capabilities. As an antimicrobial, it demonstrates broad-spectrum activity against pathogenic yeast including Candida albicans (MIC = 200 mg/L) and Candida parapsilosis, as well as Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae) [5]. The compound also exhibits antifungal activity against saprophytic fungi (Aspergillus niger, Penicillium species) and pathogenic fungi (Trichophyton mentagrophytes and Trichophyton rubrum) at concentrations ranging from 0-32.5 mg/L over 30 days of exposure [5].

Pharmaceutically, this compound serves as a potent absorption enhancer for rectal delivery. Studies demonstrate its ability to significantly improve the rectal absorption of poorly absorbed drugs such as antibiotics. In rabbit models, hollow-type suppositories containing 300 mg of this compound enhanced gentamicin absorption, achieving therapeutic plasma levels (Cₘₐₓ = 3.5 ± 0.3 μg/mL) even with reduced drug amounts (6 mg vs. 60 mg) [4]. Similar enhancement effects were observed for cefazolin in rat models, where this compound was identified as the primary active component in commercial absorption-enhancing mixtures [6].

Table 2: Biological and Pharmaceutical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| Antimicrobial Spectrum | Broad-spectrum vs. bacteria, yeast, fungi | [5] |

| MIC vs. Candida albicans | 200 mg/L | [5] |

| Absorption Enhancement | Confirmed for gentamicin, cefazolin | [4] [6] |

| Effective Concentration | ~300 mg in suppository | [4] |

| Toxicity Profile | Low toxicity, suitable for pharmaceutical use | [7] |

Formulation Design and Parameters

Hollow-Type Suppository Configuration

Hollow-type suppositories represent a specialized dosage form designed with a separate compartment for the active pharmaceutical ingredient, distinct from the suppository body. This configuration provides significant advantages over conventional suppositories, including reduced drug-base interactions, improved stability for incompatible compounds, and flexible dosing capabilities [3]. Two primary designs have been developed:

Type I Design: Features a hollow cavity containing the drug, with the suppository body composed of a mixture of standard suppository base (e.g., Witepsol H-15) and this compound, or this compound alone [4].

Type II Design: Consists of a suppository body made of standard base material (e.g., Witepsol H-15) with a cavity containing both the drug and this compound [4].

Research indicates that both designs effectively promote drug absorption, with the enhancement effect reaching a plateau at approximately 300 mg of this compound, beyond which additional amounts provide no further absorption improvement [4].

Suppository Base Composition

The selection of appropriate suppository bases is critical for optimal performance of hollow-type formulations. Bases are typically classified as either oleaginous (fatty) or water-soluble/miscible, each offering distinct advantages for specific applications [8]:

Oleaginous Bases: Include theobroma oil (cocoa butter) and synthetic triglyceride mixtures (e.g., Witepsol H-15, Fattibase, Wecobee series). These bases melt at body temperature, requiring careful temperature control during preparation to prevent polymorphic changes that could alter melting characteristics [8].

Water-Soluble/Miscible Bases: Comprise glycerinated gelatin or various polyethylene glycol (PEG) polymers. These bases dissolve in rectal fluid rather than melting, often providing more prolonged drug release profiles. PEG bases can be blended in different molecular weight combinations to achieve desired hardness and dissolution characteristics [8].

Table 3: Formulation Parameters for Hollow-Type Suppositories

| Parameter | Options | Considerations |

|---|---|---|

| Suppository Design | Type I (enhancer in body) or Type II (enhancer in cavity) | Type I may provide more uniform distribution; Type II allows direct drug-enhancer contact |

| Base Type | Oleaginous (Witepsol H-15) or Water-miscible (PEG blends) | Oleaginous bases melt at body temperature; PEG bases dissolve slowly |

| This compound Concentration | 100-300 mg/suppository | Maximum enhancement at ~300 mg; higher concentrations not beneficial |

| Drug Loading | Dependent on potency and solubility | Consider displacement value for accurate dosing |

| Shell Material (3D Printed) | PVA, HPMC HME 15LV, PLA | PVA and HPMC offer water-solubility; PLA provides sustained release |

Preparation Workflow

The following diagram illustrates the comprehensive preparation workflow for this compound hollow-type suppositories, incorporating both conventional and advanced manufacturing techniques:

Experimental Protocols

Preparation of Hollow-Type Suppositories

4.1.1 Conventional Fusion Molding Method

The fusion molding technique represents the most widely used approach for laboratory-scale suppository preparation [9] [8]. This protocol details the preparation of Type I hollow-type suppositories with this compound incorporated in the suppository body:

Step 1: Base Preparation: Weigh appropriate amounts of suppository base (e.g., Witepsol H-15). For a batch of 10 suppositories, use 20 g base (assuming 2 g blank weight). Grate the base if in solid form to facilitate melting [9].

Step 2: Melting Process: Melt the base material using a water bath maintained at 35-40°C. Critical note: For cocoa butter bases, do not exceed 35°C to prevent polymorphic changes that would lower the melting point and compromise stability [8].

Step 3: Enhancer Incorporation: Add 3 g this compound (300 mg/suppository) to the melted base. Maintain gentle stirring until a homogeneous mixture is achieved [4].

Step 4: Mold Preparation: Pre-cool suppository molds to 10-15°C. Lightly lubricate with mineral oil or silicone spray if necessary [9].

Step 5: Partial Filling: Pour the base-enhancer mixture into molds, filling only to 2/3 capacity to create space for the drug cavity. Allow to partially solidify [4].

Step 6: Cavity Formation: Using a pre-cooled rod or instrument, create a uniform cavity in the center of each suppository. The cavity size should be proportional to the drug volume [3].

Step 7: Drug Loading: Precisely weigh the drug substance and fill into the cavities. For liquid formulations, use a micropipette for accurate dispensing [4].

Step 8: Sealing: Seal the drug-filled cavities with a small amount of the base-enhancer mixture. Apply slight excess to ensure complete encapsulation [3].

Step 9: Cooling and Removal: Allow the suppositories to completely solidify at 2-8°C for 30 minutes. Carefully remove from molds and inspect for defects [9].

Step 10: Packaging and Storage: Individually wrap suppositories in foil or plastic packaging. Store at controlled room temperature or refrigerated conditions depending on the base characteristics [8].

4.1.2 Advanced 3D Printing Methodology

Fused deposition modeling paired with hot-melt extrusion represents an innovative approach for producing hollow-type suppository shells with precise dimensions and customized release properties [3]:

Step 1: Formulation Development: Prepare polymer blends containing drug-compatible materials such as polyvinyl alcohol (PVA), hydroxypropyl methylcellulose (HPMC HME 15LV), or polyethylene glycol (PEG) blends. For water-soluble shells, PVA and HPMC are preferred [3].

Step 2: Hot-Melt Extrusion: Process the polymer blends using a twin-screw hot-melt extruder at temperatures specific to the polymer system (typically 100-150°C). Produce filaments with diameter of 1.75 mm or 2.85 mm compatible with FDM printers [3].

Step 3: 3D Model Design: Create a digital suppository shell model using CAD software. Optimal dimensions include torpedo-shape with 12 mm maximum diameter, 10 mm bottom diameter, and 6 mm high arc-shaped top for easy insertion. Incorporate side release pores of 2 mm diameter for controlled drug release [3].

Step 4: Shell Printing: Use FDM 3D printing with optimized parameters: nozzle temperature according to polymer requirements, build plate temperature of 50-60°C, layer height of 0.1-0.2 mm, and print speed of 20-40 mm/s [3].

Step 5: Drug Loading: Fill the printed shells with drug-glyceryl 1-monooctanoate mixture (for Type II design) or drug alone (for Type I design). For liquid or semi-solid formulations, use precision syringe dispensers [3].

Step 6: Shell Sealing: Seal the filled shells using a compatible polymer solution as adhesive. Alternatively, design interlocking components that snap closed after filling [3].

In Vitro Release Evaluation

Drug release characterization from hollow-type suppositories provides critical quality assessment and predictive in vivo performance data [3]:

Apparatus Selection: Use USP Apparatus 1 (basket) or 2 (paddle) with modified sinkers for suppository evaluation. The flow-through method may better simulate rectal conditions [10].

Dissolution Medium: Phosphate buffer pH 7.4 maintained at 37±0.5°C to simulate rectal fluid. Addition of surfactants (e.g., 0.5-1% polysorbate 80) may be necessary for hydrophobic drugs [1].

Sample Collection: Withdraw aliquots at predetermined time points (e.g., 15, 30, 60, 120, 240, 360 minutes). Filter samples through 0.45 μm membrane filters before analysis [3].

Analytical Methods: Employ UV-Vis spectroscopy, HPLC, or UPLC for drug quantification. Calculate cumulative drug release and determine release kinetics (zero-order, first-order, Higuchi, Korsmeyer-Peppas) [3].

In Vivo Absorption Assessment

Animal models provide essential preclinical data on absorption enhancement efficacy of this compound-containing suppositories [4] [6]:

Animal Model Selection: Use conscious rabbits or rats of appropriate strain, age, and weight. House animals with standard diet and fasting conditions prior to experimentation (typically 12-18 hours with free access to water) [4].

Dosing Protocol: Administer single suppository containing test drug with and without this compound (300 mg) using appropriate insertion technique. Include control groups receiving intravenous formulation for absolute bioavailability calculations [4].

Blood Sampling: Collect serial blood samples (0.5-1.0 mL) at predetermined time points via venous catheter or separate venipuncture. Typical sampling schedule: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration [4].

Sample Analysis: Process blood samples to plasma or serum. Analyze drug concentrations using validated bioanalytical methods (LC-MS/MS preferred for sensitivity and specificity) [4].

Pharmacokinetic Analysis: Calculate key parameters including Cₘₐₓ, Tₘₐₓ, AUC₀–t, AUC₀–∞, t₁/₂, and mean residence time (MRT). Compare parameters between enhanced and non-enhanced formulations to determine absorption enhancement ratio [4] [6].

Applications and Regulatory Considerations

Disease Targets and Drug Candidates

Hollow-type suppositories containing this compound are particularly suitable for specific therapeutic applications and drug categories:

Antibiotic Delivery: The formulation has proven effective for antibiotics with poor oral absorption such as gentamicin and cefazolin. Research demonstrates that this compound enables therapeutic plasma levels of gentamicin with 90% dose reduction (from 60 mg to 6 mg) while maintaining effective concentrations [4] [6].

Drugs with Extensive First-Pass Metabolism: Compounds such as diclofenac, ibuprofen, and prochlorperazine benefit from rectal administration which partially bypasses hepatic first-pass effect, and further enhanced by this compound [2] [10].

Pediatric and Geriatric Applications: The hollow-type design allows dose flexibility for personalized medicine approaches in special populations where swallowing difficulties or metabolism differences present challenges [2] [3].

Local Rectal Disorders: Anti-inflammatory drugs (e.g., mesalazine, budesonide, hydrocortisone) for inflammatory bowel disease benefit from enhanced local absorption while the antimicrobial properties of this compound provide adjunct therapy [1] [2].

Developmental Considerations and Challenges

Several critical factors require attention during formulation development of this compound hollow-type suppositories:

Regulatory Status: this compound is typically classified as "for research use only" by suppliers, requiring appropriate regulatory approval for inclusion in finished pharmaceutical products [5].

Stability Considerations: The ester bond in this compound may be susceptible to hydrolysis under certain conditions. Conduct comprehensive stability studies including forced degradation to establish appropriate formulation and storage conditions [7].

Manufacturing Scale-Up: Transition from laboratory-scale fusion molding to commercial production requires specialized equipment for high-volume suppository manufacturing. 3D printing approaches face significant scale-up challenges for mass production [9] [3].

Patient Compliance: Cultural and personal preferences may limit rectal formulation acceptance. Provide clear administration instructions, including proper insertion techniques and post-administration positioning to enhance patient education and compliance [8] [2].

Conclusion

This compound hollow-type suppositories represent a promising drug delivery strategy for enhancing rectal absorption of challenging pharmaceutical compounds. The unique properties of this compound as both an absorption enhancer and antimicrobial agent provide dual functionality in rectal formulations. The hollow-type design addresses common limitations of conventional suppositories by separating drug and base components, thereby improving stability and enabling flexible dosing.

The integration of advanced manufacturing technologies such as 3D printing offers new possibilities for personalized suppository design with customized release profiles. As research continues to elucidate the mechanisms of this compound's absorption enhancement effects, this delivery platform holds significant potential for addressing formulation challenges across multiple therapeutic areas, particularly for drugs with poor oral bioavailability or extensive first-pass metabolism.

References

- 1. Advancements in Rectal Drug Delivery Systems [pmc.ncbi.nlm.nih.gov]

- 2. Physiological and Pharmaceutical Considerations for Rectal ... [pmc.ncbi.nlm.nih.gov]

- 3. Fabrication of suppository shells via hot-melt extrusion ... [sciencedirect.com]

- 4. Enhancing effect of glyceryl - 1 - monooctanoate on the rectal... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Antimicrobial [medchemexpress.com]

- 6. The Influence of Components on the Rectal Absorption ... [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 502-54-5: this compound [cymitquimica.com]

- 8. Preparation of Suppositories [pharmlabs.unc.edu]

- 9. Methods of Preparation [pharmlabs.unc.edu]

- 10. A novel physiologically based pharmacokinetic model of ... [sciencedirect.com]

Application Notes: Glyceryl-1-Monooctanoate as a Rectal Absorption Enhancer

References

- 1. Topical effects of absorption enhancing agents on the ... [pubmed.ncbi.nlm.nih.gov]

- 2. Glycerol Monolaurate (GML) inhibits human T cell ... [nature.com]

- 3. Enhancing effect of glyceryl-1-monooctanoate on the rectal ... [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological and Pharmaceutical Considerations for Rectal ... [pmc.ncbi.nlm.nih.gov]

- 5. Advancements in Rectal Drug Delivery Systems [pmc.ncbi.nlm.nih.gov]

- 6. Duration of Absorption-Enhancing Effect of Sodium ... [jstage.jst.go.jp]

- 7. Duration of absorption-enhancing effect of sodium ... [pubmed.ncbi.nlm.nih.gov]

- 8. Advancing Rectal Drug Delivery: A Breakthrough in ... [certara.com]

Glyceryl 1-monooctanoate minimum inhibitory concentration Candida albicans

Antimicrobial Profile of Glyceryl 1-monooctanoate

This compound is a glycerol monolaurate derivative recognized for its broad-spectrum antimicrobial properties. It is effective against pathogenic yeasts like Candida albicans, as well as Gram-positive and Gram-negative bacteria [1] [2]. The following table summarizes its key biological activities:

| Organism Category | Specific Organisms Tested | Key Activity Findings |

|---|---|---|

| Pathogenic Yeast | Candida albicans | MIC: 200 mg/L (0.2 mg/mL) [1]. |

| Candida parapsilosis | Suppressed growth [1] [2]. | |

| Saprophytic Fungi | Aspergillus niger, Penicillium spp., Alternaria sp., Phoma sp. | Growth inhibition observed at 0-32.5 mg/L over 30 days [1]. |

| Pathogenic Fungi | Trichophyton mentagrophytes, Trichophyton rubrum | Growth inhibition observed at 0-32.5 mg/L over 30 days [1]. |

| Gram-positive Bacteria | Staphylococcus aureus | Suppressed growth [1] [2]. |

| Gram-negative Bacteria | Escherichia coli, Klebsiella pneumoniae | Suppressed growth [1] [2]. |

Protocol: Broth Microdilution for MIC Assay

This protocol is adapted from standard methods [3] [4] for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

Reagents and Equipment

- Strain: Candida albicans (e.g., reference strain ATCC 90028).

- Test Compound: this compound (CAS 502-54-5).

- Media:

- Solvent: DMSO (for preparing stock solution of this compound).

- Equipment: 96-well flat-bottom microtiter plates, multichannel pipette, microplate reader, incubator.

Preparation of Inoculum

- Grow an overnight culture of C. albicans in YPD or RPMI medium at 35°C with agitation [3] [4].

- Measure the optical density at 600 nm (OD600) and adjust the cell concentration in fresh medium to a density of approximately 1-5 x 10³ CFU/mL for the final test inoculum [3] [4].

Preparation of Drug Dilution Plate

- Prepare a 2x stock solution of this compound in RPMI medium. A 400 mg/L stock is needed for a final test concentration of 200 mg/L. Note that the compound may require brief sonication for proper dissolution [2].

- Using a 96-well plate, add 100 µL of RPMI medium to all wells from columns 1 to 11.

- Add 200 µL of the 2x drug stock solution to column 12.

- Perform a two-fold serial dilution: Transfer 100 µL from column 12 to column 11, mix thoroughly, and continue this process to column 2. Discard 100 µL from column 2. Column 1 serves as the growth control (no drug) [3].

Inoculation and Incubation

- Add 100 µL of the adjusted fungal inoculum to each well of the dilution plate, resulting in a final volume of 200 µL per well and the desired final drug concentrations [3].

- Incubate the plate statically at 35°C for 24-48 hours [4].

Reading and Interpretation

- After incubation, measure the OD630 of each well using a microplate reader. Alternatively, visually inspect the wells for turbidity.

- The MIC is defined as the lowest concentration of this compound at which a significant reduction (typically ≥50% or ≥80%) in turbidity is observed compared to the growth control well [3] [4].

- For quality control, ensure that the growth in the control well (column 1) is adequate.

The workflow for this protocol is summarized in the following diagram:

Application Notes for Researchers

- Solubility Considerations: this compound is lipophilic. For in vitro assays, it can be dissolved in DMSO at a high concentration (e.g., 100 mg/mL) and then diluted in aqueous medium with brief sonication to create a homogenous solution [2].

- Synergy Potential: Research on analogous compounds like Glycerol Monolaurate (GML) shows synergy with specific antibiotics (e.g., gentamicin) against biofilms [5]. Consider investigating this compound in combination with other antifungals.

- Beyond MIC - MBC: To determine if the effect is fungicidal (killing) or fungistatic (growth inhibition), perform a Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assay by subculturing from clear MIC wells onto drug-free agar plates [6].

- Quality Control: Always include reference strains with known MICs (e.g., C. albicans ATCC 90028) to ensure the accuracy and reproducibility of your assay system [4].

Critical Considerations for Antifungal Testing

- MIC Phenomena: Be aware of phenomena like trailing growth (incomplete growth inhibition at high concentrations, common with azoles) or the paradoxical effect (re-growth at high concentrations of echinocandins), which can complicate MIC reading [7]. These effects highlight adaptive fungal responses and may impact the correlation between in vitro MIC and in vivo outcome.

- Assay Standardization: Small variations in inoculum density, incubation time, temperature, and medium composition can significantly affect MIC results. Adhering strictly to standardized protocols is crucial for generating reliable and comparable data [4].

References

- 1. CAS No. 502-54-5 | Chemsrc [chemsrc.com]

- 2. This compound | Antimicrobial [medchemexpress.com]

- 3. Minimum Inhibitory Concentration (MIC) Assay for ... [en.bio-protocol.org]

- 4. Standardisation of high throughput microdilution antifungal ... [nature.com]

- 5. Antibacterial Synergy of Glycerol Monolaurate and ... [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal, antibacterial, and anti-inflammatory activity of ... [pubmed.ncbi.nlm.nih.gov]

- 7. Minimal Inhibitory Concentration (MIC)-Phenomena in ... [pmc.ncbi.nlm.nih.gov]

Antimicrobial Application Notes and Protocols for Glyceryl 1-monooctanoate

Introduction and Compound Profile

Glyceryl 1-monooctanoate (also known as monooctanoin or monocaprylin) is a glycerol monoester fatty acid derivative with established broad-spectrum antimicrobial activity [1] [2]. Its chemical structure consists of an octanoic (caprylic) acid chain esterified to a glycerol backbone, conferring amphiphilic properties that contribute to its mechanism of action against microbial membranes [1]. This document provides a standardized framework for evaluating the antimicrobial efficacy of this compound in laboratory settings, outlining detailed protocols for minimum inhibitory concentration (MIC) determination, biofilm assays, and synergy studies, supported by quantitative data and analytical workflows.

- Chemical Data:

- Key Characteristics: This compound appears as a white to off-white solid and has poor water solubility, which is a critical consideration for assay design and formulation [1] [3].

Spectrum of Activity and Key Data

This compound exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of various pathogenic fungi, Gram-positive, and Gram-negative bacteria [1].

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound

| Test Organism | Strain Example | MIC Value / Effective Concentration | Experimental Conditions & Notes |

|---|---|---|---|

| Pathogenic Yeast | |||

| Candida albicans | Not Specified | 200 mg/L [1] | 30-day incubation period [1] |

| Candida parapsilosis | Not Specified | Suppressed [1] | Growth suppression observed [1] |

| Gram-positive Bacteria | |||

| Staphylococcus aureus | MN8 | 0.25 mM (~55 mg/L) [4] | Bactericidal (≥3 log reduction) [4] |

| Streptococcus pyogenes | T253 | 0.05 mM (~11 mg/L) [4] | Bactericidal; lacks esterases [4] |

| Gram-negative Bacteria | |||

| Escherichia coli | Not Specified | Suppressed [1] | Growth suppression observed [1] |

| Klebsiella pneumoniae | Not Specified | Suppressed [1] | Growth suppression observed [1] |

| Saprophytic & Pathogenic Fungi | |||

| Aspergillus niger | Not Specified | ≤ 32.5 mg/L [1] | 30-day incubation; growth inhibition [1] |

| Penicillium spp. | P. roqueforti, P. jensenii | ≤ 32.5 mg/L [1] | 30-day incubation; growth inhibition [1] |

| Trichophyton spp. | T. mentagrophytes, T. rubrum | ≤ 32.5 mg/L [1] | 30-day incubation; growth inhibition [1] |

Table 2: Comparative Activity of this compound and Lauric Acid

| Parameter | This compound | Lauric Acid |

|---|---|---|

| Bactericidal Concentration (S. aureus) | 0.25 mM [4] | 50 mM [4] |

| Bactericidal Concentration (S. pyogenes) | 0.05 mM [4] | 50 mM [4] |

| Relative Potency | ~200x more effective than lauric acid against S. aureus [4] | Baseline |

| Exotoxin Inhibition | Effective at sub-growth inhibitory concentrations [4] | Also effective, but requires higher concentrations [4] |

Mechanism of Action

The primary antimicrobial mechanism of glycerol monoesters like this compound involves the disruption of microbial membrane integrity [5] [4]. The amphiphathic structure allows the molecule to integrate into the lipid bilayer, which can:

- Increase membrane permeability, leading to loss of potential difference and leakage of cellular contents [5].

- Inhibit membrane-associated signal transduction, thereby reducing the production of virulence factors such as exotoxins [4].

- Act as a surfactant, disrupting biofilm matrices and facilitating the penetration of other antimicrobial agents [5].

The following diagram illustrates the multi-faceted mechanism of action of this compound on bacterial cells.

Detailed Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is adapted from standardized methods for antimicrobial susceptibility testing [6] and specific applications for lipid-based compounds [4].

4.1.1 Workflow Diagram

4.1.2 Materials and Reagents

- Test Compound: this compound (≥90% purity) [1]

- Solvent: Dimethyl sulfoxide (DMSO), hygroscopic; use newly opened for solubility [1]

- Growth Media: Todd Hewitt broth [4], Mueller-Hinton broth, or LB broth [6]

- Bacterial Strains: Fresh clinical or reference isolates (see Table 1)

- Equipment: 96-well flat-bottom microtiter plates, sterile tubes, spectrophotometer, multichannel pipettes

4.1.3 Step-by-Step Procedure

- Stock Solution Preparation: Prepare a 100 mg/mL stock solution of this compound in DMSO. Sonicate if necessary to ensure complete dissolution [1].

- Serial Dilution:

- Perform two-fold serial dilutions of the stock solution in appropriate broth medium across a 96-well microtiter plate. A typical concentration range is 0-32.5 mg/L for fungi [1] and higher for bacteria (e.g., 0-500 mg/L).

- Include growth control (medium + inoculum) and sterility control (medium only) wells.

- Inoculum Standardization:

- Inoculation and Incubation:

- Add 100 μL of the standardized inoculum to each well except the sterility control.

- Seal plates and incubate statically at 37°C for 16-24 hours (bacteria) or up to 30 days (fungi, with periodic observation) [1].

- MIC Determination:

- After incubation, measure optical density at 600 nm (OD600) using a plate reader.

- Visually inspect wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth compared to the growth control well [6].

Biofilm Inhibition and Eradication Assay

This compound demonstrates significant activity against bacterial biofilms, both preventing formation and eradicating mature structures [5] [4].

4.2.1 Materials and Reagents

- Substrates: 96-well polystyrene microtiter plates or relevant material (e.g., silk sutures, silicone coupons) [5]

- Staining Reagent: 0.1% crystal violet solution or alcian blue for SEM [5]

- Fixative: 2% glutaraldehyde in cacodylate buffer for SEM [5]

4.2.2 Step-by-Step Procedure

- Biofilm Formation:

- Grow biofilms on chosen substrates for 24-48 hours at 37°C in appropriate growth media [5].

- Treatment:

- For inhibition assays: Add this compound simultaneously with bacterial inoculation.

- For eradication assays: Gently replace medium in established biofilms with fresh medium containing this compound (typical concentrations 0.35-100 mM) [5].

- Incubation: Incubate treated biofilms for 16-24 hours at 37°C [5].

- Viability Assessment (CFU enumeration):

- Gently rinse biofilms to remove non-adherent cells.

- Sonicate biofilm-covered substrates to disaggregate cells.

- Perform serial dilutions and plate on agar media for colony counting [5].

- Biomass Quantification (Crystal Violet Staining):

- Fix biofilms with methanol or ethanol.

- Stain with 0.1% crystal violet for 15 minutes.

- Rinse thoroughly, solubilize dye in acetic acid or ethanol, and measure OD570.

- Structural Analysis (SEM): For morphological assessment, fix biofilms with glutaraldehyde, dehydrate, critical-point dry, and examine by scanning electron microscopy [5].

Synergy Testing with Antibiotics

This compound can act synergistically with certain classes of antibiotics, particularly aminoglycosides, to enhance bacterial killing [5].

4.3.1 Procedure

- Set up a checkerboard microdilution assay with serial dilutions of this compound and the test antibiotic.

- Use concentrations ranging from sub-inhibitory to inhibitory for both compounds.

- Inoculate with the target organism and incubate as in section 4.1.

- Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy:

- FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)

- Synergy is typically defined as FIC index ≤ 0.5 [5].

Formulation Considerations

The poor aqueous solubility of this compound can be overcome through formulation strategies that enhance its bioavailability and antimicrobial efficacy [3].

- Microemulsion Systems: Oil-in-water (O/W) microemulsions using Tween 20 or Tween 80 as surfactants and ethanol or pentanol as cosurfactants can significantly improve GML dispersion and antimicrobial activity [3].

- Potassium Sorbate Combination: The addition of potassium sorbate to microemulsion systems can further enhance antimicrobial effects due to complementary spectra of activity [3].

- Solubility Parameters: this compound is soluble in DMSO at 100 mg/mL [1]. For in vivo applications, it can be delivered in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].

Quality Control and Data Interpretation

- Quality Control Strains: Include appropriate reference strains (e.g., S. aureus ATCC 29213) in each assay to ensure reliability and reproducibility [6].

- Resistance Monitoring: Despite long-term passage on sub-inhibitory concentrations, resistance to this compound does not readily develop, supporting its potential as a sustainable antimicrobial [4].

- Data Reporting: Report MIC values in mM or mg/L, specify incubation conditions, and indicate the methodology used according to EUCAST or CLSI guidelines where applicable [6].

References

- 1. This compound | Antimicrobial [medchemexpress.com]

- 2. CAS No. 502-54-5 | Chemsrc [chemsrc.com]

- 3. Physicochemical characterization and evaluation of a ... [sciencedirect.com]

- 4. Glycerol Monolaurate Antibacterial Activity in Broth and ... [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Synergy of Glycerol Monolaurate and ... [pmc.ncbi.nlm.nih.gov]

- 6. Antibiotic susceptibility testing using minimum inhibitory concentration... [nature.com]

Comprehensive Application Notes and Protocols: Glyceryl Monooleate Cubosomes for Advanced Drug Delivery

Introduction to Cubosome Technology

Cubosomes represent a cutting-edge nanotechnology platform in drug delivery, consisting of nanostructured lipid particles with unique bicontinuous cubic architectures. These self-assembled systems are formed from specific amphiphilic lipids such as glyceryl monooleate (GMO) in the presence of appropriate stabilizers, creating a complex three-dimensional structure with two distinct hydrophilic regions separated by a lipid bilayer. This honeycomb-like organization provides exceptional encapsulation capabilities for hydrophilic, hydrophobic, and amphiphilic compounds, making cubosomes superior to conventional vesicular systems like liposomes. The thermodynamic stability, high interfacial area, and tunable release profiles of cubosomes have positioned them as promising carriers for various therapeutic applications, including targeted cancer therapy, oral drug delivery, transdermal administration, and ocular delivery systems [1] [2].

The significance of cubosome technology in advanced drug delivery stems from their remarkable structural properties and versatile functionality. Unlike liposomes that typically feature spherical bilayer structures, cubosomes maintain a bicontinuous cubic phase with internal water channels that provide substantially higher surface area for drug encapsulation. This unique architecture enables high payload capacity and controlled release kinetics governed by diffusion through the well-defined channel structure. Additionally, cubosomes exhibit exceptional stability under physiological conditions and can be engineered to respond to specific biological stimuli such as pH changes, enzyme activity, or temperature variations. These characteristics have made cubosomes particularly valuable for addressing contemporary drug delivery challenges, including enhancing bioavailability of poorly soluble drugs, achieving site-specific targeting, and overcoming biological barriers [3] [4].

Composition and Formulation Design

Core Components

The formulation of functional cubosomes requires careful selection of amphiphilic lipids and stabilizing agents that determine the structural integrity and performance characteristics of the final nanocarrier. Glyceryl monooleate (GMO) stands as the predominant lipid choice for cubosome formation due to its well-established self-assembly properties and regulatory acceptance. GMO is classified as generally recognized as safe (GRAS) by the FDA and included in the Inactive Ingredients Guide, providing a solid regulatory foundation for pharmaceutical development. This amphiphilic lipid spontaneously forms cubic liquid crystalline phases when combined with water, creating the characteristic bicontinuous structure essential for cubosome functionality. As an alternative to GMO, phytantriol has emerged as a promising lipid excipient with enhanced stability against enzymatic degradation, particularly for oral delivery applications where esterase activity in the gastrointestinal tract might compromise GMO integrity [1] [5] [6].

Table 1: Core Components of Cubosome Formulations

| Component Type | Specific Examples | Functional Role | Typical Concentration |

|---|---|---|---|

| Amphiphilic Lipids | Glyceryl monooleate (GMO) | Primary structure-forming lipid | 2.5-5% (w/w) of dispersion |

| Phytantriol | Alternative lipid with enhanced stability | 2.5-5% (w/w) of dispersion | |

| Monoelaidin | Lipid component for specialized applications | Variable | |

| Stabilizers | Poloxamer 407 (Pluronic F127) | Primary steric stabilizer | 0.5-5% (w/w) |

| Poloxamer 188 | Alternative stabilizer | 0.5-5% (w/w) | |

| Polysorbates (Tween series) | Stabilizer for specific applications | 0.5-5% (w/w) | |

| Functional Additives | Polyethylene glycol (PEG 6000) | Surface modification for stealth properties | 5-10% (w/w of lipid) |

| Oleic acid | Membrane fluidity enhancer | GMO:OA molar ratio 2:1 to 4:1 |

Stabilizers represent critical formulation components that prevent colloidal aggregation and maintain nanostructural integrity. Poloxamer 407 (commercially known as Pluronic F127) serves as the gold standard stabilizer for cubosome systems, functioning through steric stabilization mechanisms where hydrophobic polyoxypropylene segments anchor into the lipid bilayer while hydrophilic polyoxyethylene chains extend into the aqueous medium, creating a protective barrier against particle aggregation. The effectiveness of Poloxamer 407 stems from its optimal molecular architecture that facilitates proper adsorption to the cubosome surface while maintaining sufficient chain mobility for steric repulsion. Other stabilizers including Poloxamer 188 and various polysorbates (Tween series) have also been successfully employed, with selection dependent on specific application requirements and compatibility with encapsulated active ingredients [2] [5].

Advanced Functional Components

Contemporary cubosome design frequently incorporates functional additives that enhance targeting capabilities or enable stimulus-responsive behavior. PEGylation—the covalent attachment or physical incorporation of polyethylene glycol chains—represents a widely employed strategy to impart stealth properties by reducing opsonization and extending systemic circulation half-life. Recent research demonstrates that PEG 6000 incorporation at 5-10% w/w (with respect to total lipid weight) significantly improves cubosome stability while potentially enhancing mucoadhesion for localized delivery applications. Oleic acid serves as another valuable additive that modulates membrane fluidity and enhances encapsulation efficiency for lipophilic compounds, with optimal performance typically achieved at GMO-to-oleic acid molar ratios between 2:1 and 4:1 [7].

The emerging frontier in cubosome functionalization involves ligand conjugation for active targeting and smart polymer incorporation for triggered drug release. Targeting moieties including antibodies, peptides, or aptamers can be grafted onto the cubosome surface to enable specific recognition of cell surface markers overexpressed in pathological conditions, particularly in oncology applications. Similarly, pH-sensitive components can be integrated to create cubosomes that remain stable at physiological pH (7.4) but rapidly release their payload in acidic microenvironments characteristic of tumors (pH 5.5-6.8) or inflammatory sites. This approach was elegantly demonstrated in a recent study where PEGylated cubosomes incorporating oleic acid exhibited minimal drug release (6.30% ± 0.33%) at pH 7.4 over 24 hours but significant release (70.00% ± 1.01%) at pH 5.5, creating an effective trigger mechanism for tumor-targeted delivery [7].

Preparation Methods and Experimental Protocols

Top-Down Preparation Protocol

The top-down approach represents the most widely employed method for cubosome production, involving initial formation of a bulk cubic phase gel followed by fragmentation into colloidal dispersions using high-energy input. This method provides excellent control over internal nanostructure and typically yields cubosomes with well-defined cubic symmetry. The following protocol details the standardized preparation of GMO-based cubosomes using the top-down approach:

Step 1: Lipid Phase Preparation - Accurately weigh glyceryl monooleate (GMO) and any additional lipid components (e.g., oleic acid) in the specified ratios. For a standard formulation, use 2.5-5% (w/w) GMO relative to the final dispersion weight. Melt the lipid mixture at 60-70°C using a thermostatically controlled water bath until a homogeneous liquid is formed [8].

Step 2: Aqueous Phase Preparation - Dissolve the stabilizer (typically Poloxamer 407 at 0.5-5% w/w) in purified water preheated to the same temperature as the lipid phase (60-70°C). For drug-loaded cubosomes, hydrophilic active compounds can be incorporated into the aqueous phase at this stage [8] [5].

Step 3: Emulsion Formation - Add the lipid phase dropwise to the aqueous phase under continuous high-shear mixing using a rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000-18,500 rpm for 5-10 minutes. Maintain temperature at 60-70°C throughout this process to prevent lipid crystallization [8] [5].

Step 4: High-Pressure Homogenization - For further size reduction and uniformity, process the pre-emulsion using a high-pressure homogenizer at 10,000-15,000 psi for 3-5 cycles. Alternatively, probe sonication can be employed for small-scale production, applying 3 cycles of 5 minutes each with appropriate cooling intervals [2] [5].

Step 5: Cooling and Maturation - Allow the cubosomal dispersion to cool gradually to room temperature with gentle stirring. The cubic nanostructure typically forms spontaneously during this cooling stage as the system reaches thermodynamic equilibrium. Store the final dispersion at 4-25°C for further characterization and use [8].

Figure 1: Top-down preparation workflow for cubosome production

Bottom-Up Preparation Protocol

The bottom-up approach, also known as the hydrotrope method, utilizes solvent systems to facilitate spontaneous self-assembly of cubosomes upon dilution in aqueous media. This method offers advantages for heat-sensitive compounds and enables more straightforward scale-up while avoiding potentially destructive high-energy processing steps:

Step 1: Precursor Solution Preparation - Dissolve GMO (2.5-5% w/w) in a hydrotropic solvent such as ethanol (e.g., 4 mL ethanol per 90 mg GMO). Add any hydrophobic active compounds to this organic phase to ensure complete solubilization [5].

Step 2: Aqueous Phase Preparation - Dissolve the stabilizer (Poloxamer 407 or alternatives at 0.4-5% w/v) in purified water. For hydrophilic active compounds, incorporate into this aqueous phase [5].

Step 3: Spontaneous Self-Assembly - Add the aqueous phase dropwise to the organic phase under continuous stirring (without high-energy input). The progressive dilution of hydrotrope concentration triggers spontaneous self-assembly of lipid molecules into cubosomal nanostructures [2].

Step 4: Solvent Removal - Remove organic solvent by evaporation under reduced pressure or dialysis against appropriate buffers. This step is critical for obtaining toxicologically acceptable formulations free from residual solvents [2] [5].

Step 5: Equilibration - Allow the cubosomal dispersion to equilibrate at room temperature for 24 hours to ensure complete formation of the thermodynamically stable cubic phase before characterization and use [2].

Microfluidic Production Protocol

Recent advances in cubosome manufacturing have introduced microfluidic approaches that enable precise control over particle characteristics and enhance production efficiency. This method is particularly valuable for large-scale production and offers superior reproducibility:

Step 1: Solution Preparation - Prepare lipid solution (GMO and stabilizer) in ethanol at optimized concentration (0.15-0.45 M). Simultaneously, prepare aqueous phase containing any hydrophilic components [9].

Step 2: Microfluidic Mixing - Utilize a microfluidic mixer with controlled flow rates. Simultaneously inject lipid and aqueous solutions at defined flow rate ratios (typically 1:1 to 1:3 aqueous:lipid). Optimal cubosome formation typically occurs at higher total flow rates (3-4 mL/min) and lower flow rate ratios (1.5:1) [9].

Step 3: Annealing - Collect the effluent and incubate at controlled temperature (typically 25-60°C) for 1-2 hours to facilitate fusion of precursor particles and formation of well-ordered cubic nanostructures [9].

Step 4: Purification - Remove any non-incorporated components through dialysis, centrifugation, or tangential flow filtration depending on scale requirements [9].

Characterization Techniques and Quality Control

Physicochemical Characterization

Comprehensive characterization of cubosomes is essential to ensure consistent performance and meet regulatory requirements. The following parameters should be evaluated for thorough quality assessment:

Table 2: Essential Characterization Parameters for Cubosome Formulations

| Parameter | Analytical Method | Target Specifications | Significance |

|---|---|---|---|

| Particle Size | Dynamic Light Scattering (DLS) | 100-300 nm | Influences biodistribution and cellular uptake |

| Size Distribution | Polydispersity Index (PDI) | PDI < 0.3 | Indicates formulation homogeneity |

| Surface Charge | Zeta Potential Measurement | ±10-30 mV (depending on application) | Predicts colloidal stability |

| Nanostructure | Small-Angle X-Ray Scattering (SAXS) | Characteristic cubic symmetry (Pn3m, Im3m, Ia3d) | Confirms internal architecture |

| Morphology | Transmission Electron Microscopy (TEM), Cryo-TEM | Well-defined cubic particles | Visual confirmation of structure |